BenchChemオンラインストアへようこそ!

6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Malaria PfATP4 Antimalarial drug discovery

6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline, also designated MMV396719 or CID 6101584, is a synthetic small molecule belonging to the dihydrobenzimidazoquinazoline class. It was originally identified within the Medicines for Malaria Venture (MMV) Malaria Box, a curated collection of 400 compounds with confirmed activity against asexual blood-stage Plasmodium falciparum (IC50 range ca.

Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
Cat. No. B10796283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
Molecular FormulaC22H19N3O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)OC
InChIInChI=1S/C22H19N3O/c1-22(15-8-7-9-16(14-15)26-2)24-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)25(21)22/h3-14,24H,1-2H3
InChIKeyGOFKBYMLZNXKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline (MMV396719) – Chemical Identity, Pharmacological Class, and Procurement Baseline


6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline, also designated MMV396719 or CID 6101584, is a synthetic small molecule belonging to the dihydrobenzimidazoquinazoline class. It was originally identified within the Medicines for Malaria Venture (MMV) Malaria Box, a curated collection of 400 compounds with confirmed activity against asexual blood-stage Plasmodium falciparum (IC50 range ca. 30 nM–4 µM) [1]. The compound has been functionally characterized as an inhibitor of P. falciparum P-type ATPase 4 (PfATP4), a parasite plasma membrane Na⁺-ATPase critical for ion homeostasis, and is reported to cross the blood-brain barrier in computational ADMET predictions [2]. Beyond its antimalarial profile, the benzimidazoquinazoline scaffold is recognized for DNA-intercalating and anti-inflammatory properties, providing a multi-faceted research tool [3].

Why Generic Substitution Fails: Chemical Scaffold Specificity in 6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline (MMV396719) Procurement


PfATP4 inhibitors span diverse chemotypes—spiroindolones (e.g., cipargamin/KAE609), dihydroisoquinolones (e.g., (+)-SJ733), and benzimidazoquinazolines—yet direct substitution is precluded by large differences in target engagement, physicochemical properties, and resistance profiles. MMV396719 bears a tetracyclic dihydrobenzimidazoquinazoline core with a C6 sp³ quaternary center substituted by 3-methoxyphenyl and methyl groups absent from all other PfATP4-active chemotypes. This scaffold imparts a distinct ion-regulation phenotype: although both cipargamin (IC50 12.3–13.9 nM on PfATP4-associated ATPase) and MMV396719 inhibit PfATP4, MMV396719 causes only minor, condition-dependent decreases in ATPase activity even in the presence of 500 nM cipargamin, indicating non-overlapping binding modalities [1]. Moreover, computational ADMET profiling shows that MMV396719 is predicted to cross the blood-brain barrier, unlike spiroindolone clinical candidates with limited CNS penetration [2], making scaffold interchange unacceptable for neurological malaria models.

Product-Specific Quantitative Evidence Guide for 6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline (MMV396719)


PfATP4 Enzymatic Inhibition: MMV396719 vs. Cipargamin – Non-Competitive Binding Evidence in P. falciparum Membranes

In PfATP4-associated Na⁺-ATPase assays using P. falciparum membranes, cipargamin (KAE609) produced complete inhibition of ATPase activity at 500 nM. Under identical assay conditions, MMV396719 caused only minor decreases in ATPase activity that attained statistical significance exclusively in the high-[Na⁺] condition but not in the low-[Na⁺] condition [1]. This partial and condition-dependent inhibition profile indicates that MMV396719 engages PfATP4 through a mechanism distinct from cipargamin's complete orthosteric inhibition, making it a valuable complementary probe for dissecting PfATP4 function.

Malaria PfATP4 Antimalarial drug discovery Ion regulation

Blood-Brain Barrier Penetration Prediction: MMV396719 vs. Spiroindolone-Class PfATP4 Inhibitors

Computational ADMET analysis of PfATP4-targeting antimalarial compounds predicted that MMV396719 can cross the blood-brain barrier, placing it alongside Brefeldin A, MMV006239, and cipargamin in the BBB-permeable category. In contrast, spiroindolone analogs such as (+)-SJ733 and the polyether ionophores Concanamycin A and Maduramicin were predicted to have low gastrointestinal absorption and limited or no BBB penetration [1]. For cerebral malaria research, this differential BBB permeability is functionally critical and cannot be replicated by non-BBB-penetrant PfATP4 inhibitors.

Blood-brain barrier Cerebral malaria ADMET PfATP4 inhibitor

Phenotypic Egress Inhibition in P. falciparum: MMV396719 Classified as Egress Inhibitor, Distinct from Invasion Inhibitor MMV665878

In targeted phenotypic screens using flow cytometry and microscopy to classify Malaria Box compounds by their effect on the schizont-to-ring transition, MMV396719 was identified as an inhibitor of parasite egress, whereas the structurally distinct Malaria Box compound MMV665878 was classified as an invasion inhibitor [1]. Both compounds are PfATP4-associated, yet their divergent phenotypic signatures indicate that PfATP4 inhibition can manifest through mechanistically separable downstream effects on the parasite lytic cycle. At 10× IC50, MMV396719 induced minimal compound-dependent lysis (−0.16 ± 0.25%), compared to 0.66 ± 0.38% for MMV665878 at 20× IC50 [2].

Malaria Parasite egress Phenotypic screening Schizont-to-ring transition

Anti-inflammatory Activity: iNOS Inhibition in RAW264.7 Macrophages – Class-Level Evidence for the Benzimidazoquinazoline Scaffold

In a BindingDB-curated assay measuring inhibition of LPS-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophages, 6-(3-methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline exhibited an IC50 of 1.12 × 10³ nM (1.12 µM) [1]. This represents a modest anti-inflammatory potency. The broader 6-arylbenzimidazo[1,2-c]quinazoline class has demonstrated TNF-α secretion inhibition in HL-60 cells, with 6-phenyl-benzimidazo[1,2-c]quinazoline (coded G1) identified as the most potent TNF-α inhibitor with no significant cytotoxicity in that series [2].

Anti-inflammatory iNOS Benzimidazoquinazoline Immunomodulation

Best Research and Industrial Application Scenarios for 6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline (MMV396719)


PfATP4 Mechanistic Probe for Non-Orthosteric Binding Site Mapping

MMV396719 is optimally deployed as a complementary chemical probe alongside cipargamin (orthosteric inhibitor) for PfATP4 binding site characterization. Its partial, Na⁺-condition-dependent ATPase inhibition profile in P. falciparum membranes [1] enables differentiation of allosteric vs. orthosteric PfATP4 modulation, supporting cryo-EM or HDX-MS studies requiring structurally diverse PfATP4 ligands.

Cerebral Malaria Model Tool Compound with Predicted CNS Bioavailability

The predicted blood-brain barrier permeability of MMV396719 [1] makes it a candidate chemical probe for experimental cerebral malaria models (e.g., P. berghei ANKA in mice), where non-BBB-penetrant PfATP4 inhibitors such as (+)-SJ733 and polyether ionophores are unsuitable. Procurement for CNS malaria studies should prioritize this compound over BBB-negative PfATP4 inhibitors.

Egress-Specific Phenotypic Screening Reference Compound

MMV396719 has been phenotypically validated as an egress inhibitor (not an invasion inhibitor) in P. falciparum schizont-to-ring transition assays [1]. It serves as a stage-specific reference compound for high-content screening campaigns aiming to identify novel egress-targeting antimalarials and to dissect the PfATP4–PKG–egress signaling axis.

Dual-Activity Antimalarial/Immunomodulatory Research Tool

MMV396719 combines PfATP4-mediated antiplasmodial activity with modest iNOS inhibition (IC50 1.12 µM in RAW264.7 macrophages) [1]. This dual profile supports research on host-directed antimalarial strategies where both parasite killing and host inflammatory response attenuation are desired, differentiating it from purely parasiticidal PfATP4 inhibitors lacking immunomodulatory data.

Quote Request

Request a Quote for 6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.